molecular formula C16H18BrNO2 B2432896 N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide CAS No. 1935797-12-8

N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide

Cat. No. B2432896
CAS RN: 1935797-12-8
M. Wt: 336.229
InChI Key: MHZKQXCVNJWUQX-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide, also known as BMA-155, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a synthetic compound that belongs to the class of alkynylbenzene derivatives. BMA-155 has been found to have various biological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and division. Additionally, this compound has been found to induce the production of reactive oxygen species, which can cause damage to cellular components and lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its cytotoxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide. One potential direction is the development of new cancer therapies based on its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. The development of new synthetic routes for the synthesis of this compound may also be an area of future research.

Synthesis Methods

The synthesis of N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide involves the reaction of 3-bromobenzylamine with 4-hydroxybut-2-yne in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been reported in several studies, with slight variations in the reaction conditions.

Scientific Research Applications

N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide has been found to have various applications in scientific research. It has been reported to have anticancer activity, with studies showing its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(oxan-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-2-4-16(19)18(15-7-9-20-10-8-15)12-13-5-3-6-14(17)11-13/h3,5-6,11,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZKQXCVNJWUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC(=CC=C1)Br)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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